molecular formula C10H4BrClN2 B109132 7-Bromo-4-chloroquinoline-3-carbonitrile CAS No. 364793-57-7

7-Bromo-4-chloroquinoline-3-carbonitrile

Cat. No. B109132
M. Wt: 267.51 g/mol
InChI Key: SIBDBTCUQDTNQN-UHFFFAOYSA-N
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Description

7-Bromo-4-chloroquinoline-3-carbonitrile (7BCQ) is a compound with the molecular formula C10H4BrClN2 . It has been shown to have potent cytotoxic activity against colon tumor cells . 7BCQ is an alkylating agent that inhibits the enzymatic activity of DNA topoisomerase II and protein tyrosine kinases .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-chloroquinoline-3-carbonitrile is represented by the InChI code 1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H . This indicates the presence of bromine, chlorine, and nitrile groups in the quinoline ring.


Physical And Chemical Properties Analysis

7-Bromo-4-chloroquinoline-3-carbonitrile is a solid compound with a molecular weight of 267.51 g/mol . It has a boiling point of 401.9±40.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

7-Bromo-4-chloroquinoline-3-carbonitrile derivatives have been extensively studied for their diverse synthetic methods and chemical reactions. These compounds are involved in various types of reactions, including reactions of chloro substituents and cyano substituents, which are instrumental in producing biologically active compounds (Mekheimer et al., 2019).

Biological Evaluation as Kinase Inhibitors

Quinoline derivatives, including those related to 7-Bromo-4-chloroquinoline-3-carbonitrile, have been synthesized and evaluated as inhibitors of myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR). The inhibitory effect of these molecules is contingent on the nature of the substituents in the quinoline scaffold (Rode et al., 2011).

Optoelectronic and Charge Transport Properties

The derivatives of quinoline, including chloroquinoline variants, have been investigated for their structural, electronic, optical, and charge transport properties. Studies utilizing density functional theory have shown that these compounds have potential as multifunctional materials in various applications (Irfan et al., 2020).

Antitumor Activities

Certain quinoline derivatives, closely related to 7-Bromo-4-chloroquinoline-3-carbonitrile, have been synthesized and tested for their antitumor activities. These compounds showed promising results against various human tumor cell lines, indicating their potential in cancer therapy (El-Agrody et al., 2012).

Corrosion Inhibition

Quinoline derivatives have been evaluated as corrosion inhibitors for metals in acidic mediums. Their efficiency in preventing corrosion is significant, demonstrating the practical application of these compounds in industrial settings (Singh et al., 2016).

Antibacterial and Antioxidant Activities

Novel chloroquinoline analogs, similar to 7-Bromo-4-chloroquinoline-3-carbonitrile, have been synthesized and assessed for their antibacterial and antioxidant activities. These compounds have shown effectiveness against various bacterial strains and possess strong antioxidant properties (Abdi et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it’s harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

7-bromo-4-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBDBTCUQDTNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634131
Record name 7-Bromo-4-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloroquinoline-3-carbonitrile

CAS RN

364793-57-7
Record name 7-Bromo-4-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Ma, Z Xu, L Zhang, S Sun, C Liu, J Zhang… - Chemical Engineering …, 2023 - Elsevier
… S22c and f), organic substances including busulfan (C 6 H 14 O 6 S 2 , 247 m/z), 7-bromo-4-chloroquinoline-3-carbonitrile (C 10 H 4 BrClN 2 , 269 m/z), 7-bromo-5-chloro-8-…
Number of citations: 0 www.sciencedirect.com

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